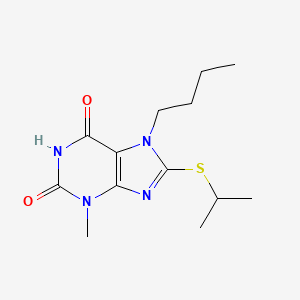

7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC19092532

Molecular Formula: C13H20N4O2S

Molecular Weight: 296.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N4O2S |

|---|---|

| Molecular Weight | 296.39 g/mol |

| IUPAC Name | 7-butyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |

| Standard InChI | InChI=1S/C13H20N4O2S/c1-5-6-7-17-9-10(14-13(17)20-8(2)3)16(4)12(19)15-11(9)18/h8H,5-7H2,1-4H3,(H,15,18,19) |

| Standard InChI Key | IHTZIPOLRZMQDD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |

Introduction

Structural and Molecular Characteristics

The compound 7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione (molecular formula: , molecular weight: 296.39 g/mol) features a purine core modified with alkyl and sulfanyl substituents. Its IUPAC name reflects the substitution pattern: a butyl group at position 7, a methyl group at position 3, and a propan-2-ylsulfanyl moiety at position 8. The canonical SMILES string encodes this structure, while the InChIKey ensures unique identification.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound are unavailable, analogous purine derivatives exhibit planar purine cores with substituents influencing solubility and intermolecular interactions . The presence of the sulfanyl group (-S-) at position 8 introduces potential for hydrogen bonding and redox activity, critical for biological interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 8-sulfanylpurine derivatives typically involves alkylation of a thiolated purine precursor. For example, 8-sulfanyl-3,9-dihydro-1H-purine-2,6-dione reacts with alkyl iodides under basic conditions to introduce substituents at the sulfur atom . Applying this method, the target compound could be synthesized via reaction with 1-iodobutane and iodopropane, followed by purification via recrystallization .

Key Reaction Steps:

-

Thiol Activation: Deprotonation of the 8-sulfanyl group using NaOH.

-

Alkylation: Treatment with 1-iodobutane and iodopropane to introduce butyl and propan-2-ylsulfanyl groups.

Stability and Reactivity

The compound’s stability is influenced by the electron-withdrawing carbonyl groups at positions 2 and 6, which reduce aromaticity and enhance susceptibility to nucleophilic attack. The sulfanyl group may undergo oxidation to sulfoxides or sulfones under oxidative conditions, altering biological activity .

Mechanism of Action and Biological Activity

Enzyme Inhibition

Purine derivatives often act as adenosine deaminase or xanthine oxidase inhibitors due to structural mimicry of natural substrates. The sulfanyl group in 7-butyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione may coordinate with metal ions in enzyme active sites, disrupting catalytic cycles . For instance, similar compounds exhibit antithyroid activity by inhibiting thyroperoxidase, reducing thyroxine () and triiodothyronine () synthesis .

Applications in Medicinal Chemistry

Antithyroid Therapeutics

In rodent models, 8-sulfanylpurine derivatives decreased serum and by 30–40% while elevating thyroid-stimulating hormone (TSH), indicating glandular suppression . Histopathology revealed follicular cell hyperplasia, consistent with compensatory mechanisms .

Neuroprotective and Anticancer Roles

Purine scaffolds are explored for modulating adenosine receptors in neurodegenerative diseases . Additionally, alkyl sulfanyl groups may enhance blood-brain barrier permeability, enabling central nervous system targeting.

Comparison with Structural Analogs

The longer butyl chain in the target compound may improve lipid solubility and tissue penetration compared to shorter-chain analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume